molecular formula C13H19N2O6P B1664883 Aminoglutethimide phosphate CAS No. 23734-88-5

Aminoglutethimide phosphate

Cat. No. B1664883
CAS RN: 23734-88-5
M. Wt: 330.27 g/mol
InChI Key: TXHYGJUNRXVGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminoglutethimide phosphate is a P-450 inhibitor.

Scientific Research Applications

2. Impact on Ovulation and Steroidogenesis AGP, as a 20α-cholesterol oxidase inhibitor, has been studied for its ability to block ovulation in rats, indicating its influence on steroidogenesis pathways. High doses of AGP were required to inhibit ovulation, suggesting a specific action on ovarian steroid production (Lipner & Greep, 1971).

3. Influence on Pregnancy Maintenance AGP's action in blocking the conversion of cholesterol to pregnenolone in steroidogenic tissue affects pregnancy maintenance. It was observed that administration of AGP could lead to abortion in animals by reducing plasma progesterone to levels insufficient for pregnancy maintenance (Glasser, Northcutt, Chytil, & Strott, 1972).

4. Effects on Testicular Steroidogenesis AGP has been shown to inhibit testicular steroidogenesis in male rats. It significantly reduced plasma testosterone levels and affected the concentration of free and esterified cholesterol in the testis (el-Safoury & Bartke, 1974).

5. Neuroprotective Properties AGP demonstrates neuroprotective properties irrelevant to its actions on neurosteroid synthesis. It protects CNS neurons from excitotoxic and ischemic injuries, suggesting potential therapeutic applications in CNS neuron protection (Shirakawa, Katsuki, Kume, Kaneko, & Akaike, 2006).

6. Influence on Ovarian Steroidogenesis and Ovulation Studies have shown that AGP affects neither hCG-induced ovulation nor meiotic resumption in ovaries. However, it impairs the fertilizability of ova from ovaries treated with AGP, indicating its influence on the intrafollicular steroid environment (Yoshimura, Hosoi, Atlas, Bongiovanni, Santulli, & Wallach, 1986).

properties

CAS RN

23734-88-5

Product Name

Aminoglutethimide phosphate

Molecular Formula

C13H19N2O6P

Molecular Weight

330.27 g/mol

IUPAC Name

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;phosphoric acid

InChI

InChI=1S/C13H16N2O2.H3O4P/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;1-5(2,3)4/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);(H3,1,2,3,4)

InChI Key

TXHYGJUNRXVGNI-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O

Appearance

Solid powder

Other CAS RN

23734-88-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

23734-88-5 (phosphate[1:1])

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

aminoglutethimide phosphate
aminoglutethimide phosphate (1:1)
aminoglutethimide phosphate (3:1)
aminoglutethimide phosphate, (D)-isomer
aminoglutethimide phosphate, (L)-isomer
aminoglutethimide phosphate, monohydrochloride
aminoglutethimide phosphate, sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoglutethimide phosphate
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Reactant of Route 5
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Reactant of Route 6
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